molecular formula C8H8ClNO2 B1455579 Methyl 4-chloro-3-methylpicolinate CAS No. 1260764-76-8

Methyl 4-chloro-3-methylpicolinate

Cat. No. B1455579
CAS RN: 1260764-76-8
M. Wt: 185.61 g/mol
InChI Key: VAWDFIIBJHTUAH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methylpicolinate is a chemical compound with the CAS Number: 1260764-76-8 . It has a molecular weight of 185.61 . The IUPAC name for this compound is methyl 4-chloro-3-methyl-2-pyridinecarboxylate . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound can range from pale-yellow to yellow to brown, either in solid or liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClNO2 . The InChI code for this compound is 1S/C8H8ClNO2/c1-5-6 (9)3-4-10-7 (5)8 (11)12-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.61 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound can range from pale-yellow to yellow to brown, either in solid or liquid form .

Scientific Research Applications

Improved Synthesis of Antitumor Drug Sorafenib

Methyl 4-chloro-3-methylpicolinate is utilized in the synthesis of Sorafenib, a drug with significant antitumor activity. Yao Jian-wen (2012) describes a process involving chloration and esterification of picolinic acid, leading to the creation of methyl 4-chloropicolinate. This compound is a key intermediate in synthesizing Sorafenib, highlighting the chemical's role in developing cancer therapies. The described synthesis process emphasizes cheap materials, high yield, and green chemistry principles, underscoring the compound's contribution to sustainable pharmaceutical manufacturing (Yao Jian-wen, 2012).

Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines

Xi Jiang et al. (2015) explored the compound's utility in synthesizing pyrrolo[2,3-d]pyrimidines via a copper/6-methylpicolinic acid catalyzed coupling reaction. This synthesis method demonstrates the compound's role in facilitating chemical reactions that produce compounds with potential biological activities. The research shows that variable functional groups can be introduced, offering a versatile approach to chemical synthesis (Xi Jiang, Dequn Sun, Yongwen Jiang, D. Ma, 2015).

Photochemistry and Vibrational Spectra Analysis

A study by S. Lopes et al. (2011) on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, involved synthesis, isolation in cryogenic matrices, and FTIR spectroscopy analysis. Although not directly mentioning this compound, this research highlights the importance of such compounds in understanding photochemical behaviors and vibrational spectra, providing insights into their stability and reactivity under different conditions (S. Lopes, Cláudio M. Nunes, A. Gómez-Zavaglia, T. M. Pinho e Melo, R. Fausto, 2011).

Synthesis of Rabeprazole Sodium Key Related Substance

The compound plays a crucial role in synthesizing a key related substance of Rabeprazole sodium, an important pharmaceutical compound. Xiao-Shu He et al. (2020) detailed a synthesis route starting from 3-methylpicolinonitrile, showcasing the compound's significance in pharmaceutical ingredient preparation and quality standard establishment (Xiao-Shu He, Yan Chang, Xuefei Bao, Zi-qi Liu, Guoliang Chen, Xiuhong Lu, 2020).

Development of Liquid Microextraction Procedure

In the context of enhancing sensitivity in the determination of isothiazolinone biocides, M. Rosero-Moreano et al. (2014) describe the development of a liquid microextraction procedure. While the study focuses on different compounds, it underscores the broader research landscape into which this compound fits, as methodologies developed for similar compounds can be adapted for its analysis, furthering its applications in environmental and materials science (M. Rosero-Moreano, E. Canellas, C. Nerín, 2014).

Safety and Hazards

The safety information for Methyl 4-chloro-3-methylpicolinate indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Methyl 4-chloro-3-methylpicolinate is currently used for research purposes only . It is not intended for medicinal, household, or other uses . Future directions for this compound will likely continue in the realm of research, with potential applications being discovered as more studies are conducted.

properties

IUPAC Name

methyl 4-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWDFIIBJHTUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717270
Record name Methyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260764-76-8
Record name Methyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloro-3-methylpyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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